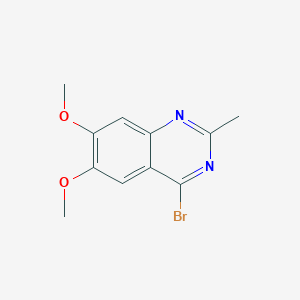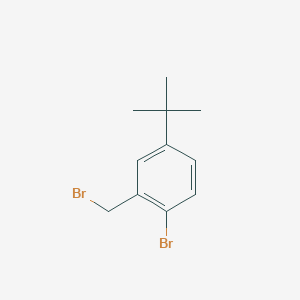
1-Bromo-2-(bromomethyl)-4-(tert-butyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
α,α’-Dibromo-m-xylene , is an organic compound with the following chemical structure:
BrCH2C6H3(CH3)2Br
It belongs to the class of aromatic compounds and contains both bromine atoms and a tert-butyl group. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes::
Bromination of m-xylene: The compound can be synthesized by brominating m-xylene (1,3-dimethylbenzene) using bromine or a brominating agent. The reaction occurs at the benzylic position, leading to the formation of α,α’-dibromo-m-xylene.
Bromo-de-tert-butylation: Another method involves bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene, where the tert-butyl group is replaced by a bromomethyl group.
Industrial Production:: Industrial-scale production typically involves the bromination of m-xylene using a suitable catalyst and optimized conditions.
Analyse Chemischer Reaktionen
1-Bromo-2-(bromomethyl)-4-(tert-butyl)benzene undergoes various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atoms.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding benzyl compound.
Oxidation Reactions: Oxidation of the benzylic carbon can lead to the formation of carboxylic acids or ketones.
Common reagents include strong bases (for deprotonation), reducing agents (such as LiAlH₄), and oxidizing agents (such as KMnO₄).
Major products depend on reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(bromomethyl)-4-(tert-butyl)benzene finds applications in:
Organic Synthesis: As an intermediate in the synthesis of other compounds.
Materials Science: For functionalized polymers and materials.
Medicinal Chemistry: As a building block for drug development.
Wirkmechanismus
The compound’s mechanism of action varies based on its specific application. It may act as a reactive intermediate or participate in specific chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(bromomethyl)-4-(tert-butyl)benzene is unique due to its combination of bromine atoms and the tert-butyl group. Similar compounds include other halogenated benzylic derivatives, but this specific structure sets it apart.
Eigenschaften
Molekularformel |
C11H14Br2 |
|---|---|
Molekulargewicht |
306.04 g/mol |
IUPAC-Name |
1-bromo-2-(bromomethyl)-4-tert-butylbenzene |
InChI |
InChI=1S/C11H14Br2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
HUXSKLOMHKXBTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


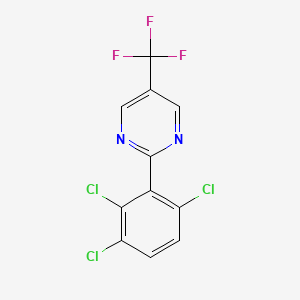
![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)
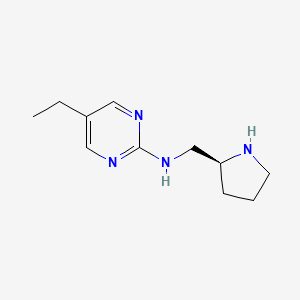

![Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)
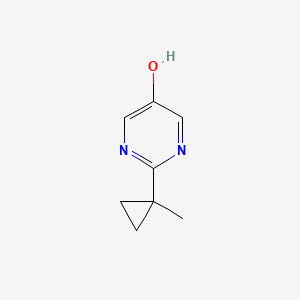
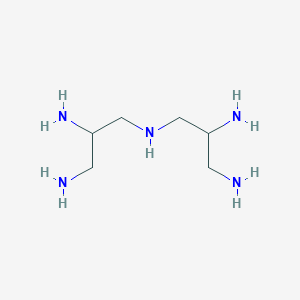


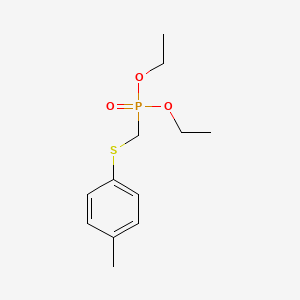

![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)

